molecular formula C7H6N2OS B15225862 8-Amino-5H-thiazolo[3,2-a]pyridin-5-one

8-Amino-5H-thiazolo[3,2-a]pyridin-5-one

Cat. No.: B15225862
M. Wt: 166.20 g/mol
InChI Key: RNIICPVQGIIVSK-UHFFFAOYSA-N
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Description

8-Amino-5H-thiazolo[3,2-a]pyridin-5-one is a bicyclic heterocyclic compound featuring a fused thiazole and pyridinone ring system with an amino (-NH₂) substituent at the 8-position. This scaffold is of interest due to its structural similarity to pharmacologically active compounds, particularly in antimicrobial and anticancer research.

Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

8-amino-[1,3]thiazolo[3,2-a]pyridin-5-one

InChI

InChI=1S/C7H6N2OS/c8-5-1-2-6(10)9-3-4-11-7(5)9/h1-4H,8H2

InChI Key

RNIICPVQGIIVSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N2C=CSC2=C1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-5H-thiazolo[3,2-a]pyridin-5-one can be achieved through various synthetic routes. One common method involves the use of a five-component cascade reaction based on nitroketene N,S-acetal. This method utilizes cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride in ethanol at reflux conditions . The reaction involves multiple steps, including N,S-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization sequences .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Synthetic Routes and Reaction Mechanisms

The synthesis of thiazolo[3,2-a]pyridine derivatives, including 8-amino variants, often involves domino reaction sequences combining Knoevenagel condensation, Michael addition, and cyclization steps. For example:

  • Key starting materials : Cyanoacetohydrazide, acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride.

  • Reaction conditions : Ethanol under reflux with triethylamine as a catalyst (93% yield achieved under optimized conditions) .

Mechanistic Pathway :

  • N,S-Acetal Formation : Cysteamine reacts with 1,1-bis(methylthio)-2-nitroethylene to form a nitroketene N,S-acetal intermediate.

  • Knoevenagel Condensation : Aldehydes and cyanoacetohydrazide form hydrazone intermediates.

  • Michael Addition : The nitroketene N,S-acetal undergoes nucleophilic attack by the hydrazone intermediate.

  • Cyclization : Intramolecular cyclization via imine–enamine tautomerization yields the fused thiazolo[3,2-a]pyridine core .

Optimization of Reaction Conditions

Critical parameters influencing yield and selectivity include solvent polarity, catalyst type, and temperature (Table 1).

Table 1: Optimization of Reaction Conditions for Thiazolo[3,2-a]pyridine Synthesis

EntrySolventCatalystTemp (°C)Time (h)Yield (%)
1EthanolNEt₃782493
2EthanolPiperidine782480
3WaterNEt₃100240
4CH₃CNNEt₃82240

Key findings:

  • Ethanol with triethylamine is optimal due to its polarity and ability to stabilize intermediates.

  • Non-polar solvents (e.g., CHCl₃) or high-boiling solvents (e.g., DMF) result in no product formation .

Functional Group Tolerance and Substituent Effects

The protocol accommodates diverse substituents on both aldehydes and acetophenones, enabling access to 16 derivatives with yields ranging from 70% to 95% (Table 2).

Table 2: Representative Thiazolo[3,2-a]pyridine Derivatives

CompoundR₁ (Aldehyde)R₂ (Acetophenone)Yield (%)Melting Point (°C)
6a4-ClC₆H₄4-ClC₆H₄93218–220
6b4-BrC₆H₄4-BrC₆H₄95244–246
6c4-MeC₆H₄4-MeC₆H₄85242–245

Structural confirmation:

  • IR spectroscopy : NH/NO₂ stretches at 3141–3284 cm⁻¹ and 1514–1302 cm⁻¹, respectively.

  • ¹H NMR : Distinct signals for NH (δ 9.35 ppm), CH (δ 5.66 ppm), and methyl groups (δ 2.11 ppm) .

Challenges and By-Product Formation

A major by-product arises from four-component reactions involving two equivalents of aldehyde, emphasizing the need for precise stoichiometric control .

Scientific Research Applications

8-Amino-5H-thiazolo[3,2-a]pyridin-5-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its anticancer properties and potential use in chemotherapy.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Amino-5H-thiazolo[3,2-a]pyridin-5-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or proteins involved in bacterial or fungal cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with cell division or induce apoptosis through the inhibition of key signaling pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key Thiazolo[3,2-a]pyridin-5-one Derivatives

Compound Substituent(s) Synthesis Yield Key Properties Reference
8-Amino-5H-thiazolo[3,2-a]pyridin-5-one -NH₂ at C8 Not reported Theoretical enhanced H-bonding
5h (Nitro derivative) -NO₂ at C8, 4-Cl-Ph at C7 53% Electron-withdrawing, antimicrobial potential
(±)-38 (Dimethylamino derivative) -NMe₂ at C8, iodomethyl at C3 80% Antibacterial, improved solubility
2,3-Dihydro derivative Saturated C2-C3 bond Up to 83% Enhanced stability, patented antibacterial use

Table 2: Structural Analogs with Modified Cores

Compound Core Modification Key Difference Application Reference
Thiadiazolo[3,2-a]pyrimidin-5-one Pyrimidinone + thiadiazole Lacks pyridinone ring Antimicrobial scaffold
Hexahydrooxazolo[3,2-a]pyridin-5-one Saturated oxazole + pyridinone Increased rigidity Natural product synthesis

Q & A

Basic Questions

Q. What are the common synthetic routes for 8-Amino-5H-thiazolo[3,2-a]pyridin-5-one, and how can reaction parameters be optimized?

  • Methodology :

  • Condensation strategies : React 2-thiouracil derivatives with α-halo ketones or acids, followed by cyclization (alkylation-condensation sequence) . For example, bromoethynylketones can enable one-step synthesis under mild conditions .
  • Parameter optimization : Use response surface methodology (RSM) to systematically vary factors like temperature, solvent, and catalyst loading. RSM was applied to optimize yields of structurally similar thiazolo derivatives, achieving 53–77% efficiency .

Q. How is the structure of this compound confirmed using spectroscopic techniques?

  • Methodology :

  • NMR analysis : Compare 1H^1H and 13C^{13}C NMR chemical shifts with reference data. For example, thiazolo[3,2-a]pyridin-5-ones show characteristic carbonyl (δ166170ppm\delta \approx 166–170 \, \text{ppm}) and aromatic proton signals (δ7.07.5ppm\delta \approx 7.0–7.5 \, \text{ppm}) .
  • IR spectroscopy : Identify functional groups like C=O (ν1700cm1\nu \approx 1700 \, \text{cm}^{-1}) and NO2_2 (if present, ν13501500cm1\nu \approx 1350–1500 \, \text{cm}^{-1}) .
  • X-ray crystallography : Resolve tautomeric forms and confirm regiochemistry. Single-crystal analysis validated the 5-oxo isomer in related thiazolo-pyrimidines .

Advanced Research Questions

Q. How do substituents influence the electronic and steric properties of this compound, and what experimental approaches resolve contradictory activity data?

  • Methodology :

  • Substituent effects : Compare nitro- (electron-withdrawing) and amino- (electron-donating) substituted analogs. For example, nitro groups at position 8 reduce electron density on the thiazolo ring, altering reactivity in nucleophilic substitutions .
  • Data reconciliation : Use computational tools (DFT) to model electronic effects and validate via Hammett plots. Conflicting biological activity (e.g., antimicrobial vs. anti-inflammatory) can arise from substituent-dependent interactions with targets .

Q. What mechanistic insights explain the tautomeric behavior of this compound in solution?

  • Methodology :

  • Dynamic NMR : Monitor proton exchange in DMSO-d6_6/CDCl3_3 mixtures to detect tautomeric equilibria (e.g., keto-enol shifts). For pyrrolo-pyridinones, tautomerism was confirmed via 1H^1H NMR peak splitting .
  • Solvent polarity studies : Compare tautomer ratios in polar (DMSO) vs. nonpolar (toluene) solvents. Polar solvents stabilize the keto form due to hydrogen bonding .

Q. How can diastereoselective synthesis be achieved for chiral derivatives of this compound?

  • Methodology :

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)-(-)-1-(2-hydroxy-1-phenylethyl) derivatives) to induce diastereospecific cyclization. Diastereomeric ratios >95:5 were achieved for hexahydrooxazolo-pyridinones .
  • Catalytic asymmetric synthesis : Employ Pd-catalyzed Sonogashira coupling with chiral ligands to control stereochemistry at the thiazolo ring .

Q. What strategies evaluate the biological activity of this compound derivatives, and how are QSAR models applied?

  • Methodology :

  • In vitro assays : Test antimicrobial activity via disk diffusion (zone of inhibition measurements) and cytotoxicity via MTT assays. Thiazolo[3,2-a]pyrimidines showed moderate activity against Gram-positive bacteria .
  • QSAR modeling : Corrogate substituent parameters (logP, molar refractivity) with IC50_{50} values. For example, electron-donating groups enhanced anticancer activity in thiazolo derivatives by improving membrane permeability .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for this compound synthesis?

  • Methodology :

  • Reproducibility checks : Verify purity of α-halo ketones (common intermediates) via GC-MS. Impurities in bromoethynylketones can reduce yields from 77% to <50% .
  • Reaction monitoring : Use in situ FTIR or HPLC to track intermediate formation. For example, incomplete cyclization due to steric hindrance may explain low yields in bulkier analogs .

Q. Why do some studies report conflicting biological activities for structurally similar thiazolo derivatives?

  • Methodology :

  • Target-specific assays : Re-test compounds against standardized cell lines (e.g., HEK293 for cytotoxicity) to eliminate variability. Thiazolo-pyridinones with 4-chlorophenyl groups showed inconsistent antibacterial activity due to differing assay protocols .
  • Metabolic stability studies : Evaluate compound degradation in serum. Rapid hydrolysis of ester groups in 7-hydroxy derivatives can mask true activity in early-stage assays .

Tables for Key Data

Substituent Position Biological Activity Key Reference
Nitro (-NO2_2)8Antibacterial (Gram+)
Amino (-NH2_2)8Anticancer (IC50_{50} ~10 µM)
4-Chlorophenyl7Anti-inflammatory (COX-2 inhibition)
Synthetic Method Yield Range Advantages
Alkylation-Condensation41–77%Scalable, minimal byproducts
Sonogashira Coupling65–85%Stereochemical control
One-pot RSM-optimized53–77%High reproducibility

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